![molecular formula C9H13NO3 B2849832 2-Acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid CAS No. 2303859-30-3](/img/structure/B2849832.png)

2-Acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

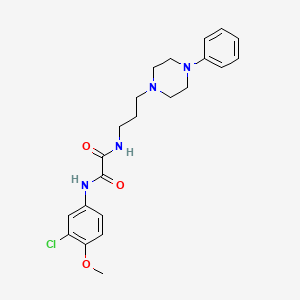

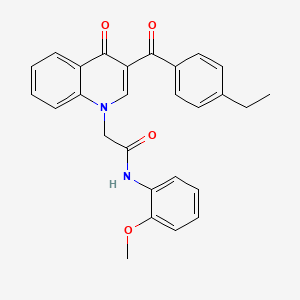

“2-Acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid” is a carboxylic acid derivative with a complex structure that includes a spiro[3.3]heptane ring . It has a molecular weight of 183.21 .

Synthesis Analysis

The synthesis of 2-azaspiro[3.3]heptane-derived amino acids was performed by constructing both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13NO3/c1-6(11)10-4-9(5-10)2-7(3-9)8(12)13/h7H,2-5H2,1H3,(H,12,13). This indicates the presence of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule .Chemical Reactions Analysis

Carboxylic acids, such as this compound, can undergo a variety of reactions. One common reaction is the Fischer esterification, which is an acid-catalyzed, nucleophilic acyl substitution of a carboxylic acid.Physical And Chemical Properties Analysis

The compound has a molecular weight of 183.21 . The IUPAC name for this compound is 2-acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid .Scientific Research Applications

Pharmacokinetics and Tolerance in Healthy Volunteers

Research on similar compounds, such as DU-6859a (not directly 2-Acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid but a related fluoroquinolone), has shown insights into pharmacokinetics and tolerance levels. DU-6859a demonstrated good tolerance and pharmacokinetic properties in healthy volunteers, suggesting potential applications in drug development for similar compounds (Nakashima et al., 1995).

Allergic Reactions and Desensitization Protocols

Research has explored desensitization protocols for patients with aspirin-related urticaria-angioedema, providing a framework for managing allergic reactions to medications, which could be relevant for new compounds like 2-Acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid (Wong et al., 2000).

Odor Detection and Mixture Summation

Studies on the detection of mixtures of homologous carboxylic acids and coffee aroma compounds reveal the complexity of odor detection and mixture summation, which may have implications for the flavor and fragrance industry, including applications for structurally related compounds (Miyazawa et al., 2009).

Aspirin Use and COVID-19

The use of acetylsalicylic acid (aspirin) for primary prevention of cardiovascular disease has been associated with a lower likelihood of COVID-19 infection. This suggests potential anti-inflammatory and immunomodulatory effects of salicylates that could be explored for similar compounds (Merzon et al., 2021).

Platelet Aggregation and Cardiovascular Health

Studies on aspirin resistance and its impact on cardiovascular health could inform research into the effects of related compounds on platelet function and cardiovascular risk (Christiaens et al., 2002). This area of research may highlight the therapeutic potential of 2-Acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid in cardiovascular disease management.

Future Directions

The synthesized compounds, 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid are analogues of the natural compounds (ornitine and GABA, respectively) which play important roles in biological processes. Therefore, they can be advantageously used in medicinal chemistry and drug design .

Mechanism of Action

Target of Action

The primary targets of 2-Acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

The mode of action of 2-Acetyl-2-azaspiro[3It is known that the compound interacts with its targets, leading to changes in cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Acetyl-2-azaspiro[3These properties are crucial for understanding the bioavailability of the compound .

properties

IUPAC Name |

2-acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-6(11)10-4-9(5-10)2-7(3-9)8(12)13/h7H,2-5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHEXVKZZMLUUJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC2(C1)CC(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2849757.png)

![3-[(Furan-2-ylmethoxy)methyl]aniline](/img/structure/B2849759.png)

![3-(4-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2849760.png)

![7-benzyl-8-[(2Z)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![4-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2849764.png)

![4-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)butanamide](/img/structure/B2849765.png)

![3-methyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2849768.png)

![Tert-butyl 3-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2849772.png)